The KYL peptide is a synthetic antagonistic peptide that selectively targets the ephrin-binding domain of the EphA4 receptor tyrosine kinase. [] EphA4 is involved in numerous physiological processes, including axon guidance, nerve regeneration, and cancer progression. [] By inhibiting the interaction between EphA4 and its ephrin ligands, KYL serves as a valuable research tool for studying the roles of EphA4 in various cellular functions. []
While specific synthesis protocols for the KYL peptide are not explicitly detailed in the provided literature, it is likely synthesized using solid-phase peptide synthesis (SPPS). [, , ] This widely used technique involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support. [, , ] Following synthesis, the peptide is cleaved from the support and purified. [, , ]
The KYL peptide functions as a competitive antagonist of EphA4, binding to the receptor's ephrin-binding pocket and preventing the interaction with its natural ligands, ephrins. [] This inhibition of EphA4-ephrin signaling disrupts downstream cellular processes typically regulated by this interaction. [] For instance, KYL has been shown to prevent amyloid-β oligomer-induced synaptic loss in neurons, a process mediated by EphA4 activation. []
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2